Imidafenacin Related Compound 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pseudopolymorphic Transformation of Imidafenacin

Scientific Field

Pharmacy and Pharmacology

Summary of the Application

This study was conducted to test whether a novel combination of near-infrared (NIR) spectroscopy and a humidity-controlled 96-well plate can be successfully applied to the quantitative evaluation of the pseudopolymorphic transformation of imidafenacin .

Methods of Application or Experimental Procedures

Sample powders of imidafenacin were placed in a humidity-controlled 96-well plate containing various saturated salt solutions, and stored at 35°C. NIR spectra were collected using a Fourier transform-NIR spectrometer in combination with a fiber-optic probe. The actual hydrate contents of samples were determined by using thermal gravimetric analysis (TGA). A series of sets of NIR spectra and TGA data were used to establish a calibration model with which to predict the contents of monohydrate by partial least-squares regression (PLS) .

Results or Outcomes

The PLS calibration model analysis showed that the plots of NIR predicted values to the actual values gave a straight line with correlation coefficients of 0.9868 and 0.9936, respectively, for the 96-well plate and glass-bottle uses .

Extended-Release Multiple-Unit System of Imidafenacin

Scientific Field

Pharmaceutical Sciences

Summary of the Application

The objective of this study was to formulate a once-a-day extended-release (ER) pellet system of imidafenacin (IDN), a recently approved urinary antispasmodic agent with a twice-a-day dosing regimen .

Methods of Application or Experimental Procedures

The sugar sphere pellets were firstly layered with IDN and hypromellose and then coated with Eudragit RS (copolymers of acrylic and methacrylic acid esters), employed as a release modifier, using a fluid-bed coater .

Results or Outcomes

In a pharmacokinetic evaluation in beagle dogs, the plasma concentration profile of IDN was markedly protracted by ER pellets, exhibiting delayed the time needed to reach the maximum drug concentration and the elimination half-life in plasma, compared to the commercial immediate release form .

将来の方向性

Future directions for research on Imidafenacin Related Compound 1 could include further studies to assess its pharmacokinetics, clinical efficacy, safety, and tolerability in different populations . Additionally, more studies could evaluate and compare its efficacy, safety, and tolerability with other largely utilized antimuscarinics .

特性

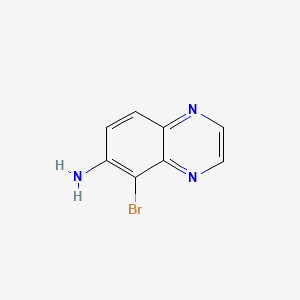

CAS番号 |

170105-20-1 |

|---|---|

製品名 |

Imidafenacin Related Compound 1 |

分子式 |

C19H19N3O |

分子量 |

305.38 |

外観 |

Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

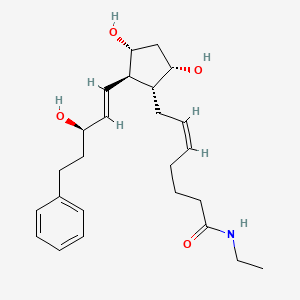

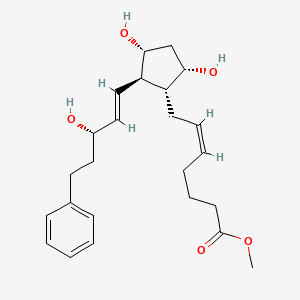

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)